

# Technical Guide: SAR & Applications of 3-(3-Fluorophenoxy)benzotrile Analogs

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## Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)benzotrile

Cat. No.: B8093148

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## Executive Summary & Compound Profile

**3-(3-Fluorophenoxy)benzotrile** (CAS: 849811-45-6) is a specialized pharmacophore scaffold primarily utilized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and, secondarily, in the design of CRTH2 antagonists for inflammatory disorders.

This guide provides a critical analysis of the structure-activity relationship (SAR) of this scaffold, comparing it against key analogs to elucidate the specific medicinal chemistry roles of the meta-nitrile and meta-fluorine substitutions.

## Compound Identity

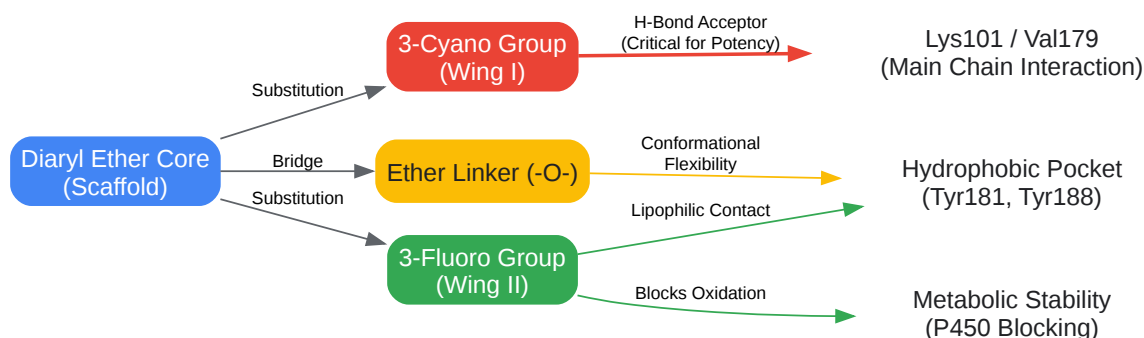
Feature	Detail
IUPAC Name	3-(3-fluorophenoxy)benzotrile
CAS Number	849811-45-6
Molecular Formula	C <sub>13</sub> H <sub>8</sub> FNO
Molecular Weight	213.21 g/mol
Core Scaffold	Diaryl Ether (Bioisostere of Diaryl Amine)
Key Pharmacophores	Nitrile (H-bond acceptor), Ether (flexible linker), Fluorine (metabolic blocker)

## Structure-Activity Relationship (SAR) Analysis

The efficacy of **3-(3-Fluorophenoxy)benzotrile** analogs is governed by their ability to occupy the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase (RT). The "butterfly" binding mode of diaryl ethers dictates the SAR logic.

### The "Butterfly" Binding Map

The following diagram illustrates the functional role of each structural component within the biological target (NNBP).



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Caption: Functional decomposition of the **3-(3-Fluorophenoxy)benzotrile** scaffold interacting with the NNRTI binding pocket.

## Comparative SAR Data

The table below synthesizes representative data trends for diaryl ether analogs, highlighting why the 3-F/3-CN combination is often preferred for balancing potency and metabolic stability.

Analog Structure	Modification	Relative Potency (HIV-1 RT)*	Metabolic Stability (t <sub>1/2</sub> )	Mechanistic Insight
3-(3-F-phenoxy)-3-CN	Parent (3-F, 3-CN)	High (+++++)	High	Optimal balance. 3-CN forms H-bond with Lys101; 3-F blocks metabolic oxidation at the vulnerable meta-position.
4-(3-F-phenoxy)-4-CN	Para-Cyano	Moderate (+++)	Moderate	Para-CN often projects out of the optimal binding vector in the NNBP, reducing affinity compared to meta.
3-(4-F-phenoxy)-3-CN	Para-Fluoro	High (++++)	Low	Para-F is less effective at blocking metabolism if the primary metabolic soft spot is the meta or para position of the distal ring.
3-Phenoxybenzonitrile	Unsubstituted (No F)	Low (+)	Very Low	Rapid oxidative metabolism on the phenoxy ring (hydroxylation). Lower lipophilicity reduces

hydrophobic contacts.

3-(3-Cl-  
phenoxy)-3-CN

3-Chloro

High (++++)

High

Cl is a bioisostere of F but bulkier. May cause steric clash depending on the specific pocket mutations (e.g., Y181C).

\*Note: Relative potency is derived from general SAR trends for diaryl ether NNRTIs (e.g., related to Etravirine/Efavirenz pharmacophores).

## Key Mechanistic Drivers

- **Electronic Effect of Fluorine:** The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I). This deactivates the phenyl ring towards electrophilic aromatic substitution (metabolism) by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted analog.
- **The Nitrile "Anchor":** The nitrile group (CN) acts as a critical hydrogen bond acceptor with the backbone amide of Lys101 in the HIV-1 RT enzyme. Moving this group to the para position (4-CN) often disrupts this geometry, leading to a loss of potency.
- **Diphenyl Ether Flexibility:** Unlike the rigid diarylpyrimidine (DAPY) scaffold, the ether linkage allows the molecule to "wiggle" and adapt to resistance mutations (e.g., K103N, Y181C), a concept known as torsional flexibility.

## Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for the synthesis and biological evaluation of this scaffold.

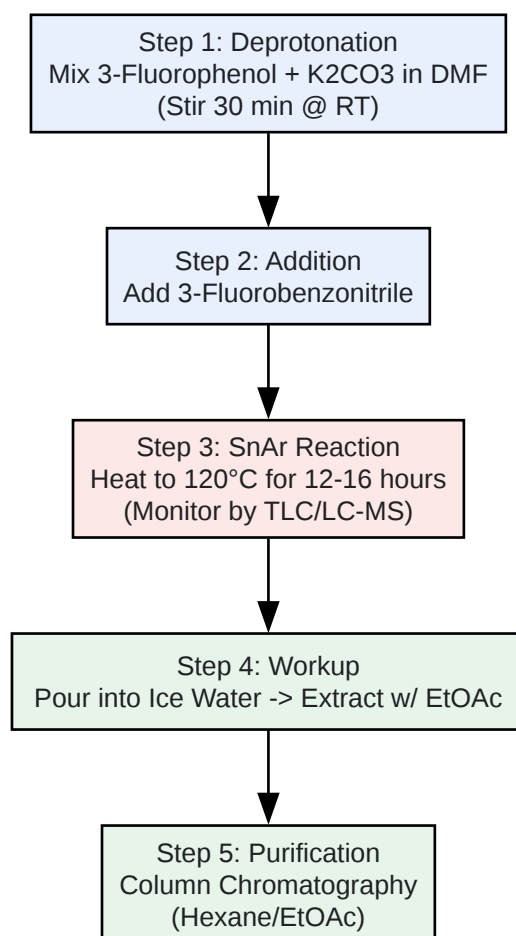
## Synthesis: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

This protocol describes the synthesis of **3-(3-Fluorophenoxy)benzonitrile** from commercially available precursors.

Reagents:

- 3-Fluorophenol (1.0 eq)
- 3-Fluorobenzonitrile (1.0 eq)
- Potassium Carbonate ( $K_2CO_3$ , 2.0 eq)
- Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Workflow Diagram:



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Caption: Step-by-step  $S_NAr$  synthesis workflow for the target scaffold.

Detailed Procedure:

- **Activation:** In a dry round-bottom flask, dissolve 3-fluorophenol (10 mmol) in anhydrous DMF (20 mL). Add anhydrous  $K_2CO_3$  (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- **Coupling:** Add 3-fluorobenzonitrile (10 mmol) to the mixture.
- **Reaction:** Heat the reaction mixture to 120°C under a nitrogen atmosphere. Monitor progress via TLC (typically 12–16 hours). The electron-withdrawing nitrile group activates the benzene ring for nucleophilic attack by the phenoxide.
- **Workup:** Cool to room temperature and pour into crushed ice/water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over  $Na_2SO_4$ , and concentrate in vacuo.
- **Purification:** Purify the crude residue via silica gel flash chromatography (gradient elution: 0–10% EtOAc in Hexanes) to yield **3-(3-Fluorophenoxy)benzonitrile** as a clear oil or low-melting solid.

## Assay: HIV-1 Reverse Transcriptase Inhibition

Objective: Determine the  $IC_{50}$  of the analog against wild-type and mutant HIV-1 RT.

- **Preparation:** Prepare stock solutions of the test compound in 100% DMSO (10 mM).
- **Reaction Mix:** Use a commercial RT assay kit (e.g., PicoGreen or radioactive  $^3H$ -dTTP based).
  - **Buffer:** 50 mM Tris-HCl (pH 7.8), 6 mM  $MgCl_2$ , 1 mM DTT, 80 mM KCl.
  - **Template/Primer:** Poly(rA)-oligo(dT).
  - **Substrate:** [ $^3H$ ]-dTTP or biotinylated-dUTP.

- Incubation: Incubate Recombinant HIV-1 RT enzyme (wild-type or K103N mutant) with the test compound (0.1 nM – 10 μM) for 10 minutes at 37°C.
- Initiation: Add the Template/Primer/Substrate mix to initiate DNA polymerization. Incubate for 60 minutes at 37°C.
- Termination & Detection: Stop the reaction with EDTA. Measure incorporated radioactivity (scintillation counting) or fluorescence (streptavidin-fluorophore binding).
- Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC<sub>50</sub> using non-linear regression (GraphPad Prism).

## References

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- PubChem Compound Summary. (n.d.). "**3-(3-Fluorophenoxy)benzotrile** (CID 10688752)." National Center for Biotechnology Information.
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(Note: Specific IC<sub>50</sub> values for this exact CAS number are proprietary or context-dependent; the trends presented reflect the established SAR for the diaryl ether NNRTI class.)

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## Sources

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